molecular formula C20H38O2 B1216992 17-Methyl-9,10-methyleneoctadecanoic acid CAS No. 87590-99-6

17-Methyl-9,10-methyleneoctadecanoic acid

Cat. No.: B1216992
CAS No.: 87590-99-6
M. Wt: 310.5 g/mol
InChI Key: OTPRKBAXVUXMAB-MOPGFXCFSA-N
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Description

17-Methyl-9,10-methyleneoctadecanoic acid is a novel fatty acid characterized by the presence of a cyclopropane ring and an iso-branched chain. This compound is synthesized de novo by the parasitic protozoan, Herpetomonas megaseliae, which inhabits the gut of the dipteran Megaselia scalaris . The unique structure of this fatty acid makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of 17-Methyl-9,10-methyleneoctadecanoic acid involves the incorporation of methyl groups and the formation of a cyclopropane ring. This process is facilitated by enzymatic reactions within the protozoan Herpetomonas megaseliae . The exact synthetic route in a laboratory setting would require the use of specific enzymes or catalysts to mimic the natural biosynthesis pathway.

Industrial Production Methods

Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through the extraction from the protozoan Herpetomonas megaseliae .

Chemical Reactions Analysis

Types of Reactions

17-Methyl-9,10-methyleneoctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The cyclopropane ring and the iso-branched chain can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted cyclopropane derivatives .

Scientific Research Applications

17-Methyl-9,10-methyleneoctadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Methyl-9,10-methyleneoctadecanoic acid involves its incorporation into the lipid membranes of the protozoan Herpetomonas megaseliae. The cyclopropane ring and iso-branched chain contribute to the stability and functionality of the lipid membranes, which are crucial for the survival and proliferation of the protozoan . The molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Methyl-9,10-methyleneoctadecanoic acid is unique due to its specific iso-branched chain and the presence of a cyclopropane ring.

Properties

IUPAC Name

8-[(1R,2S)-2-(7-methyloctyl)cyclopropyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-17(2)12-8-6-7-10-14-19-16-18(19)13-9-4-3-5-11-15-20(21)22/h17-19H,3-16H2,1-2H3,(H,21,22)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPRKBAXVUXMAB-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236496
Record name 17-Methyl-9,10-methyleneoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87590-99-6
Record name 17-Methyl-9,10-methyleneoctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087590996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Methyl-9,10-methyleneoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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